1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include both laboratory synthesis and natural biosynthesis.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products formed from these reactions.Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, chemical stability, and reactivity.Scientific Research Applications
Chemical Reactions and Mechanisms :
- Nishino et al. (1991) explored the formation of 1,2-dioxanes using manganese(III) in reactions involving several compounds, discussing the mechanisms of manganese(III)-induced 1,2-dioxane ring formation and associated radical side reactions (Nishino et al., 1991).
- Maranzana et al. (2000) assessed the importance of diradical or peroxirane intermediates in singlet oxygen cycloaddition reactions with alkenes, leading to dioxetanes. Their study used various theoretical approaches to understand these reactions (Maranzana et al., 2000).
Material Science and Polymers :
- Han et al. (2003) conducted anionic polymerizations of methacrylates, including 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate. They analyzed the resulting polymers' molecular weights and distributions, contributing to the field of polymer science (Han et al., 2003).
- Sierra and Lahti (2004) explored the electronic spectroscopy of a segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, focusing on its absorbance and fluorescence properties (Sierra & Lahti, 2004).
Photophysical Studies :
- Singh and Kanvah (2001) investigated the absorption and fluorescence properties of substituted 1,2-diarylethenes, contributing to the understanding of charge transfer fluorescence in these compounds (Singh & Kanvah, 2001).
Energy and Environmental Applications :
- Hatzinger et al. (2015) evaluated strategies to enhance the aerobic degradation of 1,2-dibromoethane in groundwater, focusing on in situ remediation methods. This study contributes to environmental chemistry and pollution remediation (Hatzinger et al., 2015).
- Liu et al. (2008) synthesized 3,4-ethylenedioxythiophene bridged molecules for dye-sensitized solar cells, achieving notable energy conversion efficiencies. This work is significant in the field of renewable energy and solar cell technology (Liu et al., 2008).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves potential areas of future research or applications of the compound. This could be in fields like medicine, materials science, or environmental science.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDFJPKXNNWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCOC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15-Pentaoxaheptadec-1-ene |
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